molecular formula C10H14ClNO B12048041 2-(Dimethylamino)-1-phenylethan-1-one hydrochloride CAS No. 61185-97-5

2-(Dimethylamino)-1-phenylethan-1-one hydrochloride

Cat. No.: B12048041
CAS No.: 61185-97-5
M. Wt: 199.68 g/mol
InChI Key: ADBMYWFNCZQNCX-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1-phenylethan-1-one hydrochloride is a chemical compound with a variety of applications in organic synthesis and medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-phenylethan-1-one hydrochloride typically involves the reaction of 2-chloro-1-phenylethan-1-one with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1-phenylethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-1-phenylethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1-phenylethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl chloride hydrochloride
  • 2-(Dimethylamino)isopropyl chloride hydrochloride
  • N-(2-Chloroethyl)dimethylamine hydrochloride

Uniqueness

2-(Dimethylamino)-1-phenylethan-1-one hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its phenyl group provides additional stability and reactivity compared to similar compounds.

Properties

CAS No.

61185-97-5

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-(dimethylamino)-1-phenylethanone;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-11(2)8-10(12)9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;1H

InChI Key

ADBMYWFNCZQNCX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

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